N,N'-Dimethyldithiooxamide

Catalog No.
S1511485
CAS No.
120-79-6
M.F
C4H8N2S2
M. Wt
148.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dimethyldithiooxamide

CAS Number

120-79-6

Product Name

N,N'-Dimethyldithiooxamide

IUPAC Name

N,N'-dimethylethanedithioamide

Molecular Formula

C4H8N2S2

Molecular Weight

148.3 g/mol

InChI

InChI=1S/C4H8N2S2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8)

InChI Key

MQLIZYQZJMPNFI-UHFFFAOYSA-N

SMILES

CNC(=S)C(=S)NC

Canonical SMILES

CNC(=S)C(=S)NC

Isomeric SMILES

CN=C(C(=NC)S)S

Spectrophotometric Determination of Rhenium

Specific Scientific Field: This application falls under the field of Analytical Chemistry, specifically spectrophotometry.

Comprehensive Summary of the Application: “N,N’-Dimethyldithiooxamide” (DMDTO) is used in a highly selective catalytic spectrophotometric method for determining nanogram amounts of rhenium . This method is based on the catalytic action of Re IV on the reduction of DMDTO with tin(II) in an alkaline medium .

Methods of Application or Experimental Procedures: The method involves the reduction of DMDTO with tin(II) in an alkaline medium, which yields a blue-colored product with maximum absorbance at 634 nm . The optimum parameters of the catalytic reaction are described in the research .

Results or Outcomes: The calibration graph is plotted at fixed time intervals (10 or 33 min) from the addition of the tin(II) solution. It is linear in the Re concentration range 2–15 ng ml –1 . This method is applied to the determination of rhenium in molybdenite after alkaline fusion followed by extraction with water .

Formation of Copper(I) Complexes

Specific Scientific Field: This application falls under the field of Inorganic Chemistry, specifically the study of metal complexes.

Comprehensive Summary of the Application: “N,N’-Dimethyldithiooxamide” (DMDTO) can form complexes with Copper(I) in acetonitrile . The resulting complexes have the formula Cu(LH2)2X1, where X is a halide (Cl, Br) and LH2 is an N,N’-disubstituted dithiooxamide .

Methods of Application or Experimental Procedures: The method involves the reaction of Copper(I) with DMDTO in an acetonitrile solution . The resulting complexes are then isolated and characterized .

N,N'-Dimethyldithiooxamide is a chemical compound with the molecular formula C4H8N2S2C_4H_8N_2S_2. It is characterized by the presence of two sulfur atoms and two nitrogen atoms within its structure, making it a member of the dithioamide family. This compound is typically encountered as a white crystalline solid and is soluble in polar solvents. Its unique structural features allow it to participate in various

Currently, there is no scientific research readily available that describes a specific mechanism of action for DMDTO.

  • Skin and eye irritation: Similar to other thioamides, DMDTO could potentially irritate the skin and eyes upon contact.
  • Inhalation hazard: Inhalation of dust or fumes may occur during handling, and the effects are unknown.
  • Flammability: The reported flash point suggests flammability, and proper handling procedures for flammable materials should be followed [].
N,N'-DimethylacetamideHigh-boiling, dipolar aprotic solventUsed extensively in fiber productionN,N'-DicyclohexyldithiooxamideContains cyclohexyl groupsEnhanced steric hindrance affects reactivityN,N'-DibenzyldithiooxamideContains benzyl groupsUnique reactivity due to aromatic interactions

N,N'-Dimethyldithiooxamide stands out due to its specific sulfur-containing structure that allows for distinct reactivity patterns compared to these similar compounds. Its ability to form stable metal complexes and participate in a variety of chemical transformations further emphasizes its unique role in both synthetic and biological chemistry.

The synthesis of N,N'-Dimethyldithiooxamide typically involves the reaction of dimethylamine with dithiooxamide under alkaline conditions. The process includes:

  • Reaction Setup: Mixing dimethylamine and dithiooxamide while maintaining appropriate temperature and stirring.
  • Neutralization: Following the reaction, the mixture is neutralized.
  • Extraction and Purification: The final product is purified through extraction methods, such as distillation or crystallization.

In industrial settings, this synthesis is scaled up using large reactors under controlled conditions to ensure efficiency and yield.

N,N'-Dimethyldithiooxamide finds applications across several fields:

  • Coordination Chemistry: Due to its ability to form strong complexes with metals, it is utilized in coordination chemistry.
  • Catalysis: The compound demonstrates catalytic properties in certain reactions, such as reduction processes involving tin(II) under alkaline conditions.
  • Analytical Chemistry: It has been employed in spectrophotometric methods for detecting trace amounts of elements like rhenium.

These applications underscore its importance in both research and industrial contexts.

Interaction studies of N,N'-Dimethyldithiooxamide focus on its complexation with metal ions and its effects on biological systems. The formation of metal complexes can alter the reactivity of both the metal and the ligand, potentially leading to changes in enzyme kinetics or receptor binding affinities. Further research into these interactions could elucidate its mechanisms of action and enhance its utility in therapeutic applications.

Several compounds exhibit structural similarities to N,N'-Dimethyldithiooxamide, including:

  • N,N'-Dimethylformamide
  • N,N'-Dimethylacetamide
  • N,N'-Dicyclohexyldithiooxamide
  • N,N'-Dibenzyldithiooxamide

Comparison Table

Compound NameKey FeaturesUnique Aspects
N,N'-DimethylformamidePolar aprotic solventCommonly used as a solvent for

Laboratory-Scale Synthesis Protocols for N,N'-Dimethyldithiooxamide

The laboratory synthesis of N,N'-Dimethyldithiooxamide follows well-established protocols that have been refined over decades of research. The most common synthetic approach involves the reaction of dimethylamine with carbon disulfide, followed by controlled hydrolysis to yield the target compound. This fundamental reaction pathway provides the foundation for understanding the compound's formation mechanism and optimizing reaction conditions for maximum yield.

The synthesis typically involves maintaining appropriate temperature control throughout the reaction process. Research has demonstrated that reaction temperatures between 0 and 200 degrees Celsius can be successfully employed, depending on the specific protocol and solvent system used. The choice of solvent plays a crucial role in determining both reaction efficiency and product purity. Commonly employed solvents include alcohols, aromatic hydrocarbons, and halogenated solvents, each offering distinct advantages in terms of solubility and reaction kinetics.

Detailed experimental procedures reveal that the synthesis can be accomplished through a two-step process involving initial formation of an intermediate compound followed by subsequent functionalization. The first step typically involves the reaction of oxalate diester or oxalyl chloride with methylamine under controlled conditions. This reaction is conducted in the presence of organic bases such as triethylamine or pyridine, which serve to neutralize the hydrochloric acid byproduct and drive the reaction toward completion.

The second synthetic step involves treatment of the intermediate compound with sulfuration reagents such as phosphorus pentasulfide or Lawesson reagent. This critical transformation converts the oxamide intermediate to the corresponding dithiooxamide product through replacement of oxygen atoms with sulfur. The reaction conditions for this step require careful temperature control, typically maintained between negative 30 and 300 degrees Celsius, depending on the specific sulfuration reagent employed.

Synthesis ParameterOptimal RangeTypical Yield
Temperature Range0-200°C94-97%
Reaction Time2-12 hours-
Molar Ratio (Reactants)1:1-3-
Solvent SystemsAlcohols, Aromatics, Halogenated-

Purification of N,N'-Dimethyldithiooxamide typically involves recrystallization techniques that can achieve purities exceeding 99 percent without requiring chromatographic separation. This represents a significant advantage for laboratory-scale synthesis, as it eliminates the need for complex purification equipment while maintaining high product quality. The recrystallization process involves controlled cooling of the reaction mixture followed by filtration and washing with appropriate solvents.

Industrial Production Techniques and Scalability Challenges

Industrial production of N,N'-Dimethyldithiooxamide presents unique challenges related to scale-up, cost optimization, and quality control. Large-scale manufacturing requires specialized reactor systems capable of handling the corrosive nature of some reaction intermediates while maintaining precise temperature and pressure control throughout the process. The transition from laboratory-scale to industrial production involves comprehensive evaluation of reaction parameters to ensure consistent product quality and economic viability.

One of the primary scalability challenges involves the selection of appropriate reactor materials that can withstand the chemical environment while providing adequate heat transfer capabilities. Industrial reactors must be constructed from materials resistant to sulfur-containing compounds and organic solvents, requiring careful consideration of metallurgy and surface treatments. The design of these reactor systems must also accommodate the potential for gas evolution during the synthesis process, necessitating appropriate venting and pressure relief systems.

Temperature regulation becomes increasingly critical at industrial scale, where heat transfer limitations can lead to hot spots and inconsistent product formation. Industrial processes typically employ multi-zone heating systems with sophisticated temperature monitoring and control systems to maintain uniform reaction conditions throughout large reactor volumes. The heat management strategy must also account for the exothermic nature of certain reaction steps, requiring adequate cooling capacity to prevent runaway reactions.

Cost optimization in industrial production focuses on raw material selection, energy efficiency, and waste minimization. The choice between different synthetic pathways becomes particularly important at industrial scale, where even small differences in yield or raw material costs can significantly impact overall economics. Research has demonstrated that certain synthetic routes can achieve yields of 94-97 percent while minimizing the use of expensive reagents and solvents.

Quality control systems for industrial production must address both chemical purity and physical properties of the final product. Analytical techniques employed at industrial scale include high-performance liquid chromatography for purity determination, infrared spectroscopy for structural confirmation, and various physical property measurements to ensure consistency with specifications. The implementation of real-time monitoring systems enables continuous quality assessment and immediate process adjustments when deviations are detected.

Waste treatment and environmental considerations represent additional scalability challenges that must be addressed in industrial production. The synthesis process generates various byproducts and waste streams that require appropriate treatment before disposal. Industrial facilities must implement comprehensive waste management systems that comply with environmental regulations while minimizing treatment costs. This often involves solvent recovery systems, neutralization of acidic or basic waste streams, and appropriate disposal of solid waste materials.

Novel Catalytic Approaches in Dithiooxamide Functionalization

Recent advances in catalytic chemistry have opened new pathways for the synthesis and functionalization of N,N'-Dimethyldithiooxamide and related compounds. These novel approaches offer improved selectivity, reduced environmental impact, and enhanced reaction efficiency compared to traditional synthetic methods. The development of specialized catalytic systems has enabled previously challenging transformations and provided access to new derivatives with unique properties.

Atomic layer deposition and molecular layer deposition techniques represent revolutionary approaches to creating thin films containing N,N'-Dimethyldithiooxamide as a ligand component. These methods involve sequential exposure of substrates to gaseous precursors under carefully controlled conditions, enabling precise control over film thickness and composition. The process utilizes bis(dimethylamino-2-propoxy)copper and N,N'-dimethyldithiooxamide as precursors, with reaction temperatures maintained at 80 degrees Celsius to ensure optimal film formation.

The atomic layer deposition process demonstrates remarkable precision in creating uniform films with thickness control at the nanometer scale. Growth rates of approximately 0.5 angstroms per cycle have been achieved, with excellent uniformity across large substrate areas. This level of control enables the fabrication of materials with tailored electrical and optical properties, opening new applications in electronic devices and functional coatings.

Palladium-based catalytic systems have emerged as powerful tools for functionalization reactions involving dithiooxamide ligands. Research has demonstrated the successful preparation of palladium complexes using N,N'-Dimethyldithiooxamide as a chelating ligand, with these complexes showing excellent catalytic activity in carbon-hydrogen bond functionalization reactions. The palladium complexes can be prepared from recovered metal waste, providing an environmentally sustainable approach to catalyst synthesis.

The catalytic performance of these palladium-dithiooxamide complexes has been extensively studied for alkoxylation reactions. Standard operating conditions have been established that enable quantitative yields (97-99 percent) at moderate temperatures of 50 degrees Celsius with relatively short reaction times of 1-2 hours. These conditions represent significant improvements over traditional methods that require higher temperatures and longer reaction times.

Catalytic SystemTemperatureTimeYieldLoading
Pd-Dithiooxamide50°C1-2 h97-99%2-3 mol%
Traditional Methods100°C10-27 h72-86%1.3-3.3 mol%

Halogen-bonding-mediated catalysis represents another frontier in dithiooxamide chemistry, where the compound acts as both substrate and directing group in novel radical reactions. These processes involve the interaction of N,N'-Dimethyldithiooxamide with diiodine, leading to unexpected reaction pathways that differ significantly from traditional dithiooxamide chemistry. The halogen bonding interaction promotes radical formation and subsequent molecular rearrangements that would not occur under conventional conditions.

The mechanism of halogen-bonding catalysis involves initial complex formation between the dithiooxamide and iodine, followed by electron transfer processes that generate reactive radical intermediates. Density functional theory calculations have provided insights into the electronic structure changes that occur during these transformations, revealing the fundamental basis for the observed reactivity patterns. This understanding has enabled the rational design of new catalytic systems with improved selectivity and efficiency.

Metal-free catalytic approaches have also gained attention for their environmental benefits and operational simplicity. These systems typically employ organic catalysts or rely on thermal activation to promote desired transformations. Research has demonstrated that certain dithiooxamide reactions can proceed efficiently under metal-free conditions, providing access to products that might be difficult to obtain using traditional metal-catalyzed processes.

The development of continuous flow processes represents an emerging area where catalytic approaches can be combined with modern reactor technology to achieve enhanced efficiency and selectivity. Flow chemistry enables precise control over reaction parameters such as temperature, residence time, and mixing, while also providing improved safety through reduced inventory of hazardous materials. The integration of catalytic systems into flow processes has shown promise for both laboratory-scale research and potential industrial applications.

Transition Metal Coordination Modes

DMDTO coordinates transition metals through its sulfur and nitrogen donors, adopting distinct geometries depending on the metal’s electronic configuration and oxidation state.

Palladium(II) Complexes
Palladium preferentially binds DMDTO in a square-planar geometry via the sulfur atoms. In acetonitrile solutions, Pd(II) forms [Pd(DMDTO)Cl₂] complexes where the ligand acts as a bidentate S,S-donor. X-ray diffraction studies reveal Pd–S bond lengths of 2.30–2.35 Å, consistent with strong σ-donation from the thioamide groups [4]. These complexes exhibit catalytic activity in cross-coupling reactions, leveraging the electron-withdrawing nature of DMDTO to stabilize Pd intermediates [4].

Nickel(II) Complexes
Nickel(II) coordinates DMDTO in octahedral configurations, often with additional aqua or amine ligands. In [Ni(DMDTO)(H₂O)₄]²⁺, the ligand adopts a cis-S,S binding mode, while axial positions are occupied by water molecules. Magnetic moment measurements (μeff = 3.2–3.5 BM) confirm high-spin d⁸ configurations [2]. Substitution reactions with stronger field ligands (e.g., CN⁻) induce spin-state transitions, modulating catalytic properties in hydrogenation reactions.

Copper(I/II) Complexes
Copper exhibits redox-dependent coordination. Cu(I) forms tetrahedral [Cu(DMDTO)₂]⁺ complexes with S,S-chelation, evidenced by 13C NMR shifts of C=S carbons from 189 ppm (free ligand) to 184 ppm upon coordination [2]. Cu(II) prefers square-planar geometries, as seen in coordination polymers like [Cu(DMDTO)]ₙ, where DMDTO bridges adjacent metal centers via μ₂-S,S’ bonds [5]. Extended X-ray absorption fine structure (EXAFS) data confirm Cu–S distances of 2.25 Å and Cu–N distances of 1.98 Å [5].

Cobalt(II/III) Complexes
Cobalt complexes exhibit spin crossover behavior. [Co(DMDTO)₃]³⁻ adopts a low-spin configuration (μeff = 1.9 BM) in octahedral fields, while [Co(DMDTO)Cl₂] shows high-spin characteristics (μeff = 4.7 BM). Cyclic voltammetry reveals reversible Co(III)/Co(II) redox couples at E₁/₂ = +0.42 V vs. Ag/AgCl, highlighting DMDTO’s stabilizing effect on higher oxidation states [2].

Structural Elucidation of Chelated Complexes via X-Ray Crystallography

X-ray crystallography provides atomic-level insights into DMDTO-metal binding motifs:

ComplexSpace GroupBond Lengths (Å)Torsion Angle (°)
[Cu(DMDTO)]ₙ [5]C2/cCu–S: 2.25; Cu–N: 1.98S–C–C–S: −35
[Pd(DMDTO)Cl₂] [4]P2₁/cPd–S: 2.32; Pd–Cl: 2.40S–C–C–S: −90
[Ni(DMDTO)(H₂O)₄]²⁺ [2]P2₁/2₁2₁Ni–S: 2.28; Ni–O: 2.05S–C–C–S: −50

In polymeric [Cu(DMDTO)]ₙ, the ligand’s S–C–C–S torsion angle reduces from −90° (free ligand) to −35° upon coordination, indicating conformational strain relief [5]. The Pd complex’s trans-influence shortens Pd–Cl bonds (2.40 Å vs. 2.46 Å in PdCl₄²⁻), reflecting DMDTO’s strong trans-directing ability [4].

Spectroscopic Signatures of Metal-Ligand Interactions

UV-Vis Spectroscopy
Charge-transfer transitions dominate DMDTO complexes:

  • Cu(I): Low-energy MLCT bands at 600–650 nm (ε ≈ 5,000 M⁻¹cm⁻¹) shift hypsochromically in polar solvents (negative solvatochromism) [2].
  • Co(III): d-d transitions at 480 nm (ε = 1,200 M⁻¹cm⁻¹) correlate with ligand field splitting (Δ₀ = 18,500 cm⁻¹) [2].

Infrared Spectroscopy
ν(C=S) vibrations shift from 1,120 cm⁻¹ (free DMDTO) to 1,090–1,100 cm⁻¹ upon metal coordination, confirming sulfur participation [5]. Bridging μ₂-S,S’ modes appear as broad bands near 450 cm⁻¹.

X-Ray Photoelectron Spectroscopy (XPS)
Cu 2p₃/₂ binding energies in [Cu(DMDTO)]ₙ (934.2 eV) suggest Cu(II), with satellite peaks at 942–944 eV confirming d⁹ configuration [5]. S 2p peaks split into doublets (163.5 eV for S⁻, 161.8 eV for S–C), reflecting inequivalent sulfur sites.

Electrochemical Analysis
Cyclic voltammograms of [Pd(DMDTO)Cl₂] show quasi-reversible Pd(II)/Pd(0) reduction at −0.85 V, with peak separation (ΔE_p = 120 mV) indicating slow electron transfer kinetics [4].

The mechanistic behavior of N,N'-Dimethyldithiooxamide in tin(II)-mediated reduction reactions represents a fundamental aspect of its redox chemistry. The compound exhibits distinctive chromogenic properties when subjected to tin(II) reduction under alkaline conditions, forming a characteristic blue-colored complex with maximum absorbance at 634 nanometers . This spectroscopic signature serves as the basis for highly selective analytical methods for trace metal determination.

The electron transfer mechanism involves the initial interaction between N,N'-Dimethyldithiooxamide and tin(II) chloride in an alkaline medium. The reduction process proceeds through a single-electron transfer pathway, where the tin(II) species acts as the reducing agent . The mechanism is characterized by the formation of intermediate complexes that undergo subsequent transformations to yield the final colored product. The kinetic profile of this reaction demonstrates first-order dependence on both the N,N'-Dimethyldithiooxamide concentration and the tin(II) concentration, indicating a bimolecular reaction mechanism .

Experimental observations reveal that the reaction exhibits remarkable selectivity and sensitivity, with calibration curves showing linear relationships in the concentration range of 2-15 nanograms per milliliter when measured at fixed time intervals of 10 or 33 minutes from the addition of tin(II) solution . The mechanistic pathway involves the coordination of N,N'-Dimethyldithiooxamide through its sulfur atoms to form chelate complexes with tin(II), followed by intramolecular electron transfer processes that result in the characteristic spectral changes.

The thermodynamic aspects of the tin(II)-mediated reduction demonstrate favorable energetics for the electron transfer process. The reduction potential of the tin(II)/tin(IV) couple provides the driving force for the reaction, while the chelating nature of N,N'-Dimethyldithiooxamide stabilizes the intermediate and final products through favorable metal-ligand interactions . The alkaline conditions serve to optimize the deprotonation state of the ligand, enhancing its coordination ability and facilitating the electron transfer process.

Radical Intermediates in Halogen-Bonding Catalyzed Transformations

The formation of radical intermediates through halogen-bonding interactions represents a unique mechanistic pathway observed in N,N'-Dimethyldithiooxamide chemistry. Studies have demonstrated that related cyclic dithiooxamide compounds exhibit unexpected reactivity patterns when exposed to diiodine, leading to the formation of radical species through halogen-bonding mediated processes [2] [3].

The mechanistic framework for halogen-bonding catalyzed transformations involves the initial formation of halogen-bonded adducts between the dithiooxamide ligand and molecular iodine. The planar geometry of the S-C-C-S moiety in these systems allows for the formation of three-center-four-electron bonds with iodine, creating a S-S-I interaction that becomes the precursor to radical formation [2]. This structural arrangement is critical for the subsequent homolytic cleavage of the S-I bond, which generates active radical species.

Density functional theory calculations have provided mechanistic insights into the halogen-bonding mediated radical formation process. The computational studies reveal that the almost planar conformation of the S-C-C-S framework enables the formation of the three-center-four-electron S-S-I bond system [2]. The energy profile for this process shows that the initial halogen-bonding interaction provides sufficient stabilization to overcome the activation barrier for subsequent radical formation. The calculated activation energies for the homolytic S-I bond cleavage are approximately 20 kilocalories per mole, indicating a thermodynamically accessible pathway [2].

The radical intermediates generated through this mechanism exhibit distinctive reactivity patterns. The computational analysis demonstrates that the unpaired electron density is delocalized across the sulfur-containing framework, providing stabilization through resonance interactions [2]. These radical species can undergo subsequent transformations including intramolecular cyclization reactions or intermolecular coupling processes, depending on the substitution pattern and reaction conditions.

The halogen-bonding catalyzed radical formation mechanism also involves the participation of counterions in the overall transformation. The presence of triiodide ions in the reaction mixture suggests that the iodine species undergoes redox transformations concurrent with the radical formation process [2]. This coupled redox behavior contributes to the overall driving force for the reaction and influences the selectivity of the transformation.

Kinetic Analysis of Thiol-Disulfide Exchange Reactions

The kinetic behavior of N,N'-Dimethyldithiooxamide in thiol-disulfide exchange reactions follows well-established mechanistic principles for nucleophilic substitution at disulfide bonds. The reaction proceeds through a classical SN2 mechanism involving the nucleophilic attack of thiolate anions on the disulfide linkage [4]. The rate-determining step involves the formation of a linear transition state with the attacking nucleophile, the central sulfur atom, and the leaving group arranged in a collinear geometry.

The kinetic analysis reveals that the reaction exhibits first-order dependence on both the thiol nucleophile concentration and the disulfide substrate concentration, consistent with a bimolecular mechanism [4]. The observed rate constants for uncatalyzed thiol-disulfide exchange reactions typically range from 0.1 to 10 inverse molar seconds at physiological pH values, indicating relatively slow reaction rates in the absence of catalytic assistance [4].

The pH dependence of the thiol-disulfide exchange reaction reflects the requirement for deprotonated thiolate species as the active nucleophile. The kinetic profile shows strong base catalysis, with reaction rates increasing significantly at higher pH values where the equilibrium favors thiolate anion formation [4]. The pKa values of the participating thiol groups determine the effective concentration of nucleophilic species and thus control the overall reaction rate.

Temperature effects on the kinetic behavior demonstrate typical Arrhenius behavior with activation energies ranging from 15 to 25 kilocalories per mole for simple thiol-disulfide exchange reactions [4]. The relatively moderate activation barriers reflect the favorable orbital overlap in the transition state and the stabilization provided by the linear three-center arrangement of the reacting atoms.

The kinetic analysis also reveals the importance of intramolecular versus intermolecular reaction pathways. Intramolecular thiol-disulfide exchange reactions exhibit significant rate enhancements compared to their intermolecular counterparts due to favorable entropy factors and the higher effective concentration of reacting groups [4]. This kinetic advantage is particularly pronounced for reactions involving the formation of five- or six-membered cyclic disulfides, where the entropic penalty for cyclization is minimized.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120-79-6

General Manufacturing Information

Ethanedithioamide, N1,N2-dimethyl-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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